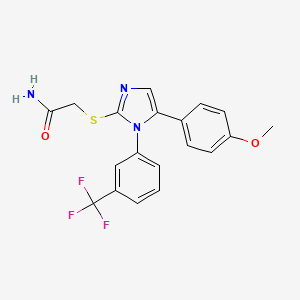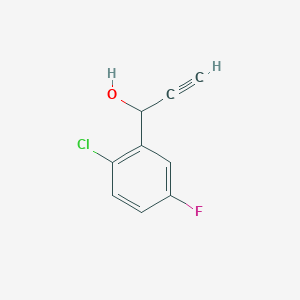![molecular formula C20H14O6 B2541059 8-ethoxy-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 890631-62-6](/img/structure/B2541059.png)
8-ethoxy-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethoxy-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound belonging to the class of bichromenes. Bichromenes are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its distinctive chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as coumarins, have been known to exhibit a broad variety of biological and pharmacological activities . They have been reported to have anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties, and inhibitory properties on cholinesterase (ChE), and monoamine oxidase (MAO) .
Mode of Action
Coumarins, which share a similar structure, have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that it may affect pathways related to inflammation, bacterial and fungal growth, coagulation, oxidation, viral replication, cholinesterase, and monoamine oxidase .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may have anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral effects, and inhibitory effects on cholinesterase (che), and monoamine oxidase (mao) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. This method is often used to synthesize coumarin derivatives, which can then be further modified to obtain the desired bichromene structure .
Another approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. This method allows for the formation of carbon-carbon bonds, facilitating the construction of the bichromene core .
Industrial Production Methods
Industrial production of 8-ethoxy-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bichromene structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include quinones, reduced bichromenes, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
8-ethoxy-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Coumarins: Structurally related compounds with similar biological activities.
Quinones: Oxidized derivatives with distinct chemical properties.
Flavonoids: Naturally occurring compounds with similar structural features and biological activities.
Uniqueness
8-ethoxy-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione stands out due to its unique bichromene structure, which imparts specific chemical and biological properties not found in other related compounds.
Properties
IUPAC Name |
8-ethoxy-3-(7-hydroxy-2-oxochromen-4-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c1-2-24-16-5-3-4-11-8-15(20(23)26-19(11)16)14-10-18(22)25-17-9-12(21)6-7-13(14)17/h3-10,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIPCSKEYJKNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[4-(Tert-butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2540976.png)

![3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(propane-1-sulfonyl)pyridazine](/img/structure/B2540978.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540981.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2540984.png)
![2-methoxy-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2540986.png)
![[(4-Ethylphenyl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B2540988.png)

![(Z)-2-Cyano-N-[4-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2540990.png)
![10-(4-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2540991.png)



